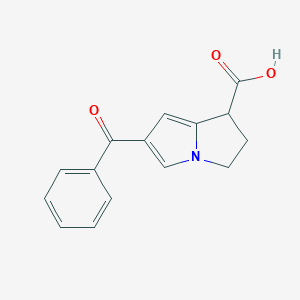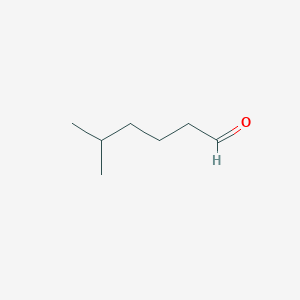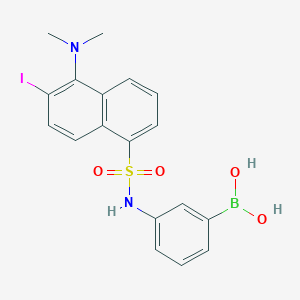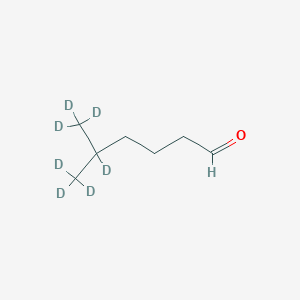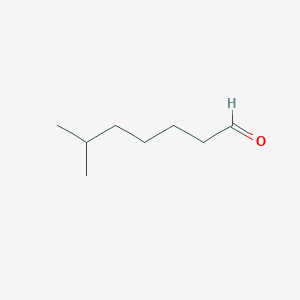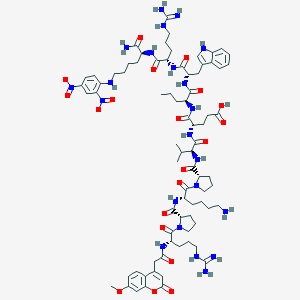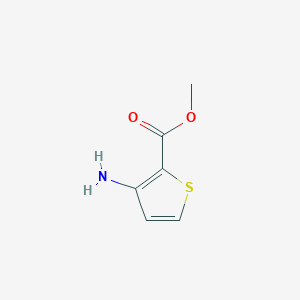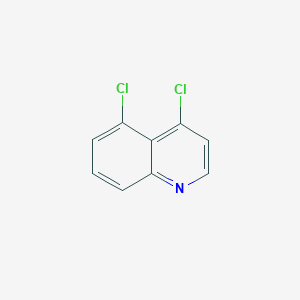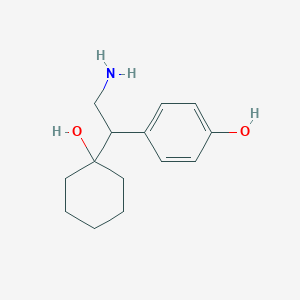
Tridesmethylvenlafaxine
Overview
Description
Tridesmethylvenlafaxine is a compound with the molecular formula C14H21NO2 . It is also known by other names such as N,N,O-Tridesmethylvenlafaxine and 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol . It is a metabolite of venlafaxine, which is a commonly used antidepressant .
Molecular Structure Analysis
The molecular structure of Tridesmethylvenlafaxine can be represented by the InChI string: InChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2 . The molecular weight of Tridesmethylvenlafaxine is 235.32 g/mol .
Physical And Chemical Properties Analysis
Tridesmethylvenlafaxine has several computed properties such as a molecular weight of 235.32 g/mol, XLogP3-AA of 2.2, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 .
Scientific Research Applications
Toludesvenlafaxine in Treating Major Depressive Disorder :Toludesvenlafaxine, a derivative of venlafaxine, has shown efficacy in treating major depressive disorder (MDD). Clinical trials indicate good safety and tolerability profiles, but more extensive trials are needed for a comprehensive understanding (Vasiliu, 2023).
Desvenlafaxine and Neuropathic Pain :Desvenlafaxine, another venlafaxine derivative, is used for neuropathic pain. Its pharmacokinetic properties, such as minimal interaction with cytochrome P450, make it useful for patients with chronic pain and comorbid depression (Alcántara-Montero, 2017).
Stereoisomeric Properties of Venlafaxine and Its Metabolites :The stereoselectivity of venlafaxine and its metabolites, including Tridesmethylvenlafaxine, was studied under different conditions. These findings are significant for understanding the drug's metabolism and for distinguishing between domestic and nondomestic wastewater pollution (Gasser et al., 2012).
Novel Triple Reuptake Inhibitors :Studies on LPM570065, a desvenlafaxine prodrug and novel triple reuptake inhibitor, suggest potential for more effective and rapid antidepressant action compared to desvenlafaxine. These findings are pivotal in the development of new antidepressant drugs (Zhang et al., 2014).
Preclinical Pharmacology of TP1 :TP1, another novel triple reuptake inhibitor and prodrug of desvenlafaxine, showed promising antidepressant properties in preclinical studies. This research is essential in exploring new treatments for depression (Tian et al., 2011).
O-Desmethylvenlafaxine Phenolic Esters :Research on phenolic esters of O-Desmethylvenlafaxine, aimed at improving oral bioavailability and brain uptake, shows promise for the development of improved antidepressant therapies (Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Tridesmethylvenlafaxine, also known as N,N,O-Tridesmethylvenlafaxine, is a derivative of venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depression, generalized or social anxiety disorder, and panic disorder . Its active metabolite, desvenlafaxine, works by blocking the reuptake of serotonin and norepinephrine, which are key neurotransmitters in mood regulation . Therefore, the primary targets of Tridesmethylvenlafaxine are likely to be the serotonin and norepinephrine transporters.
Mode of Action
It is understood that venlafaxine and its active metabolite o-desmethylvenlafaxine (odv) potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood .
Biochemical Pathways
Tridesmethylvenlafaxine is likely to affect the serotonin and norepinephrine pathways in the brain. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their signaling . The downstream effects of this enhanced signaling can include mood elevation and reduction of anxiety symptoms .
Pharmacokinetics
Venlafaxine is metabolized by cytochrome p450 isoenzymes and drug transporters . Genetic and non-genetic factors can influence the pharmacokinetics of venlafaxine, leading to variability in drug outcomes
Result of Action
The molecular and cellular effects of Tridesmethylvenlafaxine’s action are likely to be similar to those of venlafaxine and desvenlafaxine. These can include increased neurotransmission of serotonin and norepinephrine, leading to mood elevation and reduction of anxiety symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tridesmethylvenlafaxine. For example, factors such as diet, lifestyle, and co-administration of other medications can affect the metabolism and efficacy of the drug
properties
IUPAC Name |
4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCUWXACHAFFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344201 | |
| Record name | N,N,O-Tridesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridesmethylvenlafaxine | |
CAS RN |
149289-29-2 | |
| Record name | Tridesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,O-Tridesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Amino)-1-(4-hydroxyphenyl)ehtyl]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L00G2AX0BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N,O-Tridesmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Tridesmethylvenlafaxine in pharmaceutical synthesis?
A1: Tridesmethylvenlafaxine serves as a crucial intermediate in the synthesis of O-desmethylvenlafaxine. [] While the provided research paper focuses on the synthesis procedures and doesn't delve into the specific biological activities of Tridesmethylvenlafaxine, its role as a precursor to O-desmethylvenlafaxine suggests its importance in pharmaceutical development. Further research is needed to fully understand the compound's own pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
